
1-Phenyl-1,2-ethanediol
Overview
Description
1-Phenyl-1,2-ethanediol (PED) is a chiral vicinal diol with a phenyl group attached to the first carbon of a two-carbon diol backbone. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, liquid crystals, and chiral ligands due to its stereochemical versatility . Industrially, enantiopure (R)- or (S)-PED is synthesized via asymmetric hydrogenation of α-hydroxy ketones (e.g., 2-hydroxyacetophenone) or biocatalytic methods using carbonyl reductases, epoxide hydrolases, or microbial resolution . For example, Candida magnolia carbonyl reductase (CMCR) coupled with glucose dehydrogenase (GDH) achieves (S)-PED in 90% yield and >99% enantiomeric excess (ee) at 1.0 M substrate concentration .
Preparation Methods
1-Phenyl-1,2-ethanediol can be synthesized through several methods:
Asymmetric Reduction of Ketones: One of the most efficient methods involves the asymmetric reduction of 2-hydroxyacetophenone using NADPH-dependent carbonyl reductase from Candida parapsilosis. This method yields optically pure (S)-1-phenyl-1,2-ethanediol.
Chemical Reduction: Another method involves the reduction of 2-hydroxyacetophenone using chemical reagents such as sodium borohydride or lithium aluminum hydride.
Biocatalytic Methods: Whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes, can also be used for the efficient production of optically pure this compound.
Chemical Reactions Analysis
1-Phenyl-1,2-ethanediol undergoes various chemical reactions:
Scientific Research Applications
Chiral Intermediate in Organic Synthesis
Asymmetric Synthesis
1-Phenyl-1,2-ethanediol is primarily utilized as a chiral intermediate in the synthesis of other chiral compounds. Its stereocenter allows for the production of specific enantiomers, which are crucial in the pharmaceutical industry for developing enantiomerically pure drugs. Racemic mixtures can be subjected to kinetic resolution processes to separate the enantiomers effectively.
Biocatalysis and Enzyme Studies
Biocatalytic Applications
Research has demonstrated that this compound serves as a substrate for various enzymes, including epoxide hydrolases. These enzymes are critical in biotransformation processes, where they facilitate the conversion of epoxides to diols. Studies have shown that using whole-cell biocatalysts can yield high enantiomeric excess (ee) of this compound through optimized conditions .
Case Study: Carbonyl Reductases
A notable study isolated a carbonyl reductase from Candida parapsilosis, which effectively reduced α-hydroxy acetophenone to (R)-1-phenyl-1,2-ethanediol with over 99% ee. This showcases the potential of using microbial enzymes for the sustainable production of valuable chiral compounds .
Oxidative Cleavage Reactions
Catalytic Applications
The oxidative cleavage of this compound has been investigated using various catalysts, including copper-supported zeolites. This process yields valuable products such as benzaldehyde and benzyl alcohol. Research indicates that the reaction mechanism involves both Brønsted and Lewis acid sites working synergistically to enhance C–C bond cleavage efficiency .
Antifungal Properties
Research has identified antifungal activities associated with this compound, particularly against Penicillium concentricum. This property opens avenues for its use in developing antifungal agents or preservatives.
Biomass Conversion
Model Compound for Biomass Research
The compound is also studied as a model for biomass conversion processes aimed at producing high-value chemicals from renewable resources. Its role in these processes emphasizes its potential utility in sustainable chemistry and green technology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2-ethanediol involves its interaction with specific enzymes and catalysts:
Enzymatic Reduction: The compound is reduced by NADPH-dependent carbonyl reductase, which facilitates the conversion of 2-hydroxyacetophenone to this compound.
Oxidative Cleavage: In the presence of catalysts like Cu/Beta zeolite, this compound undergoes oxidative cleavage to produce benzaldehyde and other products.
Comparison with Similar Compounds
Structural Analogs
Key Insights :
- Electronic and steric effects : Substituents on the aromatic ring (e.g., p-tolyl) influence enzyme activity but minimally affect enantioselectivity in biocatalytic reductions .
- Catalytic efficiency : CMCR/GDH systems outperform chemical hydrogenation (e.g., Ru catalysts), which require high-pressure H₂ and alkaline conditions .
Key Findings :
- Biocatalytic superiority : Enzymatic systems (e.g., CMCR/GDH) achieve higher stereoselectivity (>99% ee) and operate under mild conditions compared to chemical methods .
- Substrate inhibition: α-Hydroxy acetophenone (a PED precursor) inhibits glycerol dehydrogenase, limiting resolution efficiency .
Oxidation and Catalytic Stability
PED’s vicinal diol structure makes it prone to oxidation. In manganese-catalyzed systems, PED oxidizes to α-hydroxy ketones at 60% conversion, but guaiacol derivatives (e.g., lignin models) inhibit this process entirely . This contrasts with ethylene glycol, which undergoes Criegee oxidation to aldehydes but lacks aromatic stabilization .
Industrial Biocatalysis
- Cofactor recycling: Co-expressing CMCR and GDH in E. coli eliminates the need for exogenous NADPH, reducing costs .
- Scalability : A multi-enzyme E. coli system using xylan as a co-substrate produces (S)-PED at 87% yield, demonstrating industrial viability .
Pharmacological Relevance
- (S)-PED is a precursor to liquid crystals and chiral biphosphines, while (R)-PED is used in mandelic acid synthesis .
Data Tables
Table 1: Comparative Catalytic Efficiency
Table 2: Inhibition Studies
Inhibitor | Substrate | Conversion (%) | Reference |
---|---|---|---|
Guaiacol (5 mol%) | This compound | 0 | |
1 (lignin model) | This compound | 0 (at 20 mol%) |
Biological Activity
1-Phenyl-1,2-ethanediol, also known as styrene glycol, is a diol compound with significant biological activity and applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H10O2
- Molecular Weight : 138.16 g/mol
- CAS Number : 93-56-1
- Appearance : White to light beige crystalline powder or flakes
Biological Activity
This compound exhibits various biological activities, primarily due to its structural properties that allow it to interact with biological systems. Key areas of interest include:
1. Metabolism and Toxicity
This compound is a metabolite of styrene, a compound known for its toxicity and potential carcinogenic effects. Studies indicate that exposure to styrene can lead to DNA damage and other cellular disruptions. For example, a study highlighted the occurrence of DNA single-strand breaks in workers exposed to low levels of styrene .
2. Enzymatic Reactions
Research has shown that this compound can undergo oxidative cleavage reactions catalyzed by various metal-supported zeolites. In these reactions, it is converted into valuable products such as benzaldehyde and benzyl alcohol. A study demonstrated that the presence of copper species in the catalyst enhances the cleavage efficiency by regulating acidity and improving bond-breaking capabilities .
3. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Research indicates that certain derivatives of this compound exhibit activity against various bacterial strains. This property makes it a candidate for further exploration in the development of antimicrobial agents.
Case Study 1: Oxidative Cleavage Mechanism
In a study published in Kinetics and Catalysis, researchers explored the oxidative cleavage of this compound using a copper-supported zeolite catalyst. The study found that the reaction pathway involves the formation of benzaldehyde as an intermediate, which can further react to produce benzyl alcohol and other products under specific conditions . The kinetic parameters were optimized using computational algorithms, revealing insights into the reaction dynamics.
Case Study 2: Biotransformation Applications
A significant application of this compound is in biotransformation processes. For instance, carbonyl reductases from various microorganisms have been employed to convert ketones into chiral alcohols like this compound with high enantioselectivity . This biocatalytic approach is valuable in pharmaceutical synthesis where chiral compounds are essential.
Research Findings
Study | Findings |
---|---|
Mechanism and kinetics of oxidative cleavage | Identified catalytic mechanisms involving Cu/Beta zeolite; produced valuable aldehydes and alcohols from this compound. |
Antimicrobial activity assessment | Demonstrated potential antimicrobial properties against pathogenic bacteria. |
Biotransformation studies | Highlighted efficient reduction processes for producing enantiopure forms using microbial enzymes. |
Properties
IUPAC Name |
1-phenylethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042422 | |
Record name | Styrene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |
Record name | Styrene glycol | |
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CAS No. |
93-56-1 | |
Record name | 1-Phenyl-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |
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Record name | Styrene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |
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Record name | 1-Phenyl-1,2-ethanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601 | |
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Record name | 1,2-Ethanediol, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Styrene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |
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Record name | STYRENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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